molecular formula C14H13NO B14553276 (3-Amino-5-methylphenyl)(phenyl)methanone CAS No. 62261-45-4

(3-Amino-5-methylphenyl)(phenyl)methanone

Cat. No.: B14553276
CAS No.: 62261-45-4
M. Wt: 211.26 g/mol
InChI Key: DRVUNYORCQVIQV-UHFFFAOYSA-N
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Description

(3-Amino-5-methylphenyl)(phenyl)methanone is a chemical compound with the molecular formula C13H11NO. It belongs to the class of benzophenones, which are known for their diverse applications in various fields, including chemistry, biology, and industry . This compound features an amino group at the 3-position and a methyl group at the 5-position on the phenyl ring, along with a phenyl group attached to the methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-methylphenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the benzoylation of substituted anilines. For instance, the reaction of 3-amino-5-methylphenylamine with benzoyl chloride in the presence of a base such as pyridine can yield the desired product . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale benzoylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-methylphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzophenones.

Scientific Research Applications

(3-Amino-5-methylphenyl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and UV-absorbing agents.

Mechanism of Action

The mechanism of action of (3-Amino-5-methylphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl and methanone moieties can interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-5-methylphenyl)(phenyl)methanone is unique due to the presence of both an amino group and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

CAS No.

62261-45-4

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

(3-amino-5-methylphenyl)-phenylmethanone

InChI

InChI=1S/C14H13NO/c1-10-7-12(9-13(15)8-10)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3

InChI Key

DRVUNYORCQVIQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)C2=CC=CC=C2

Origin of Product

United States

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